Cas no 113146-74-0 (Physalin L)

Physalin L structure
Physalin L structure
商品名:Physalin L
CAS番号:113146-74-0
MF:C28H32O10
メガワット:528.54768
CID:198624
PubChem ID:23597337

Physalin L 化学的及び物理的性質

名前と識別子

    • Physalin L
    • 1,17:2,6-Dimethano-8H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,19(1H,8aH)-tetrone,2,3,6,6a,9,10,10a,10b,12,16,16a,17-dodecahydro-8a,16,17-trihydroxy-2,3,6a,10b-tetramethyl-,(1S,2S,3S,6R,6aS,8aR,10aS,10bR,16R,16aS,17R,18aR)-
    • PHYSALIN L(P)
    • (-)-Physalin L
    • 1,17:2,6-Dimethano-8H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,19(1H,8aH)-tetrone,2,3,6,6a,9,10,10a,10b,12,16,16a,17-dodecahydro-8a,16,17-trihydroxy-2,3,6a,10b-tetramethyl-,[1S-(1a,2b,3b,6b,6aa,8aa,10aa,10bb,16a,16ab,17b,18aS*)]-
    • 16,24-Cyclo-13,14-secoergosta-3,5-diene-18,26-dioicacid, 14,17-epoxy-7,13,14,20,22-pentahydroxy-1,15-dioxo-, g-lactone d-lactone, (7a,14a,16b,22a,25S)-
    • Y0158
    • FT-0775333
    • CID 71307570
    • 5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
    • 113146-74-0
    • (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
    • CHEBI:166758
    • NS00093775
    • CS-0018542
    • AKOS032946054
    • DTXSID301318489
    • HY-N2053
    • MDL: MFCD22125016
    • インチ: 1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,12,14-15,17-19,29,34-35H,7-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19-,23-,24+,25+,26-,27-,28+/m1/s1
    • InChIKey: CUSXWWXXAPEFHY-JCKMOMEFSA-N
    • ほほえんだ: O1[C@@]2([C@]3([H])[C@@]([H])(C([H])=C4C([H])=C([H])C([H])([H])C([C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@]3(C(=O)O[C@@]4(C([H])([H])[H])[C@@]5([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])(C([H])([H])[H])C(=O)O5)[C@@]([H])(C2=O)[C@]143)O[H])=O)O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 528.20000
  • どういたいしつりょう: 528.19954721 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 38
  • 回転可能化学結合数: 0
  • 複雑さ: 1300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 12
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 528.5
  • トポロジー分子極性表面積: 157
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 色と性状: White powder
  • 密度みつど: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 831.1±65.0 °C at 760 mmHg
  • フラッシュポイント: 280.4±27.8 °C
  • ようかいど: 極微溶性(0.32 g/l)(25ºC)、
  • PSA: 156.66000
  • LogP: 0.50980
  • じょうきあつ: No data available

Physalin L セキュリティ情報

Physalin L 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1102-5 mg
Physalin L
113146-74-0 98%
5mg
¥ 4,400 2023-07-10
MedChemExpress
HY-N2053-5mg
Physalin L
113146-74-0
5mg
¥13800 2023-03-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1102-1 mg
Physalin L
113146-74-0
1mg
¥1464.00 2022-04-26
TargetMol Chemicals
TN1102-5mg
Physalin L
113146-74-0
5mg
¥ 4400 2024-07-19
TargetMol Chemicals
TN1102-1mg
Physalin L
113146-74-0
1mg
¥ 900 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P94120-10mg
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-Trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
113146-74-0
10mg
¥4188.0 2021-09-08
A2B Chem LLC
AE18187-20mg
Physalin L
113146-74-0 97%
20mg
$946.00 2024-04-20
A2B Chem LLC
AE18187-10mg
Physalin L
113146-74-0 ≥95%
10mg
$710.00 2024-04-20
ChemFaces
CFN90166-5mg
Physalin L
113146-74-0 >=98%
5mg
$288 2023-09-19
ChemFaces
CFN90166-5mg
Physalin L
113146-74-0 >=98%
5mg
$288 2021-07-22

Physalin L 関連文献

Physalin Lに関する追加情報

Physalin L: A Comprehensive Overview

Physalin L (CAS No. 113146-74-0) is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique chemical properties and potential biological activities. This compound, belonging to the class of triterpenoids, is primarily isolated from the roots of Phlomis umbrosa, a plant traditionally used in herbal medicine. Recent studies have highlighted its promising applications in various fields, including pharmacology, nutraceuticals, and cosmeceuticals.

The chemical structure of Physalin L is characterized by a complex arrangement of carbon atoms, forming a triterpene skeleton with multiple functional groups. These groups include hydroxyl and carboxylic acid moieties, which contribute to its antioxidant and anti-inflammatory properties. Researchers have employed advanced spectroscopic techniques, such as NMR and MS, to elucidate the precise structure of Physalin L, ensuring accurate identification and characterization.

One of the most notable findings about Physalin L is its potent antioxidant activity. In vitro studies have demonstrated that it effectively scavenges free radicals, such as DPPH and ABTS radicals, making it a potential candidate for use in oxidative stress-related diseases. Furthermore, recent investigations have revealed its ability to modulate cellular signaling pathways involved in inflammation, suggesting its therapeutic potential in conditions like arthritis and neurodegenerative disorders.

Another area of interest is the anti-tumor activity of Physalin L. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines while sparing normal cells, indicating a high degree of selectivity. Mechanistic insights suggest that Physalin L targets key oncogenic pathways, such as the PI3K/Akt/mTOR axis, thereby inhibiting tumor growth and metastasis. These findings have sparked interest in exploring its potential as a chemotherapeutic agent or adjuvant therapy.

In addition to its pharmacological applications, Physalin L has also been studied for its cosmetic benefits. Its anti-inflammatory and skin-protective properties make it a valuable ingredient in skincare products aimed at reducing acne, hyperpigmentation, and photoaging. Recent formulations incorporating Physalin L have shown promising results in clinical trials, highlighting its potential as a natural alternative to synthetic cosmetics.

The isolation and synthesis of Physalin L present both challenges and opportunities for researchers. While natural sources are limited due to the rarity of Phlomis umbrosa, advancements in biotechnology, such as metabolic engineering and synthetic biology, offer new avenues for large-scale production. Additionally, ongoing efforts are focused on optimizing extraction techniques to enhance yield and purity while maintaining the compound's bioactivity.

From an environmental perspective, the sustainable sourcing of Physalin L is a critical consideration. Efforts are underway to cultivate Phlomis umbrosa under controlled conditions to ensure a steady supply without depleting wild populations. This approach aligns with global trends toward eco-friendly practices in natural product research.

In conclusion, Physalin L (CAS No. 113146-74-0) represents a multifaceted compound with immense potential across diverse applications. Its unique chemical properties, coupled with emerging research findings, underscore its importance as a lead molecule for drug discovery and development. As further studies unravel its mechanisms of action and optimize its production processes, Physalin L is poised to make significant contributions to modern medicine and beyond.

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